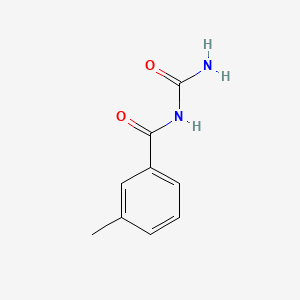![molecular formula C22H30O2 B14686220 [1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl- CAS No. 32569-81-6](/img/structure/B14686220.png)
[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- is a complex organic compound characterized by its biphenyl structure with hydroxyl groups at the 2,2’ positions and tert-butyl groups at the 5,5’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by hydroxylation using reagents like hydrogen peroxide or osmium tetroxide to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, reduced biphenyl derivatives, and various substituted biphenyl compounds.
科学研究应用
Chemistry
In chemistry, [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of biphenyl derivatives on biological systems. Its structural analogs are often investigated for their potential as enzyme inhibitors or modulators of biological pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as anti-inflammatory agents, antioxidants, and other pharmacological activities.
Industry
Industrially, [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- is used in the production of polymers, resins, and other advanced materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
[1,1’-Biphenyl]-2,2’-diol: Lacks the tert-butyl and methyl groups, resulting in different chemical properties.
[1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl): Similar but without the methyl groups, affecting its reactivity and applications.
[1,1’-Biphenyl]-2,2’-diol, 3,3’-dimethyl: Lacks the tert-butyl groups, leading to different steric and electronic effects.
Uniqueness
The presence of both tert-butyl and methyl groups in [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- imparts unique steric and electronic properties
属性
CAS 编号 |
32569-81-6 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC 名称 |
4-tert-butyl-2-(5-tert-butyl-2-hydroxy-3-methylphenyl)-6-methylphenol |
InChI |
InChI=1S/C22H30O2/c1-13-9-15(21(3,4)5)11-17(19(13)23)18-12-16(22(6,7)8)10-14(2)20(18)24/h9-12,23-24H,1-8H3 |
InChI 键 |
BFJFLVLVQASLOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C(C)(C)C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


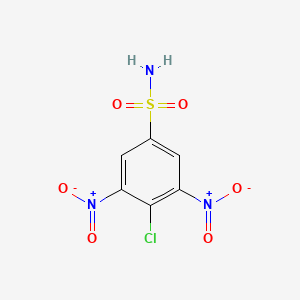
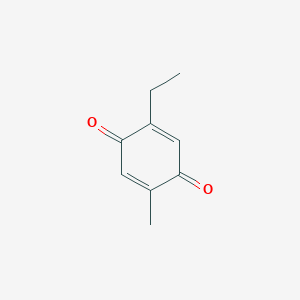
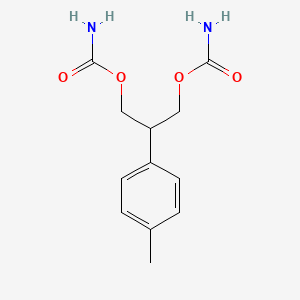
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
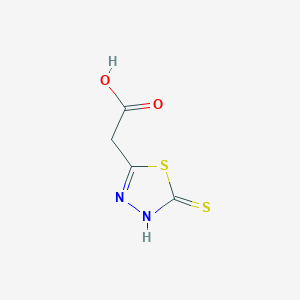
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
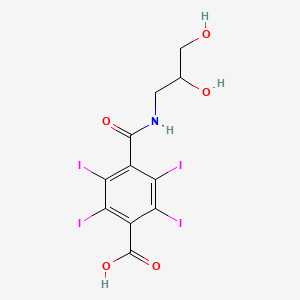
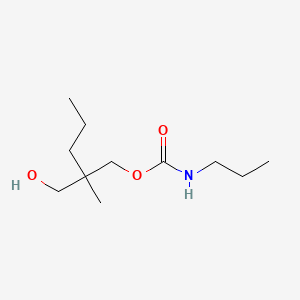
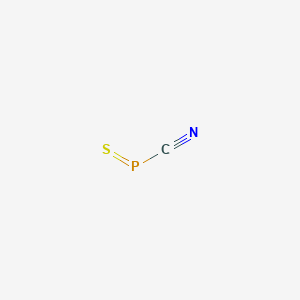

![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)

